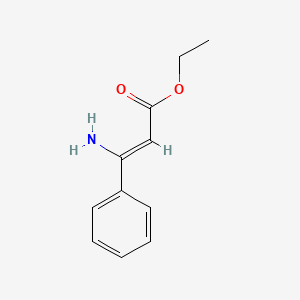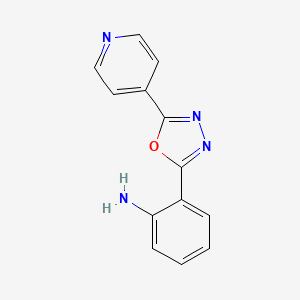
5-Aminomethyl-3-isopropylisoxazole
Overview
Description
5-Aminomethyl-3-isopropylisoxazole is a useful research compound. Its molecular formula is C7H12N2O and its molecular weight is 140.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antitumor Activity
5-Aminomethyl-3-isopropylisoxazole derivatives demonstrate a broad spectrum of biological activities, including antimicrobial and antitumor effects. These compounds have been evaluated for their effectiveness against various microorganisms and cancer cell lines, showcasing their potential in developing new therapeutic agents.
Antimicrobial Evaluation
Novel benzoxazole derivatives, which are structurally related to this compound, have shown significant antimicrobial activities against a range of bacteria and fungi, including drug-resistant strains. These compounds have been identified as promising scaffolds for designing potent antimicrobial drugs, with some exhibiting notable antimycobacterial activity (Ertan-Bolelli, Yildiz, & Ozgen-Ozgacar, 2016) Synthesis, molecular docking and antimicrobial evaluation of novel benzoxazole derivatives.
Antitumor Activity
Research into aminoazoles, including derivatives of this compound, has revealed their potential in inhibiting the replication of HIV-1 in cell culture and against HIV-1 reverse transcriptase. These findings indicate their utility as leads for developing antiviral therapies, specifically as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) (Wu et al., 2007) Synthesis of novel derivatives of 4-amino-3-(2-furyl)-5-mercapto-1,2,4-triazole as potential HIV-1 NNRTIs.
Synthetic Applications and Material Science
This compound and its derivatives serve as key intermediates in the synthesis of complex molecules and materials, highlighting their versatility in chemical synthesis and material science applications.
Synthetic Methodology
A novel method for the multicomponent synthesis of 5-aminooxazole from simple starting materials demonstrates the utility of this compound derivatives in constructing complex scaffolds, such as pyrrolo[3,4-b]pyridin-5-one, which are valuable in pharmaceutical research (Janvier, Sun, Bienaymé, & Zhu, 2002) Ammonium chloride-promoted four-component synthesis of pyrrolo[3,4-b]pyridin-5-one.
Corrosion Inhibition
Derivatives of this compound have been studied for their efficacy in inhibiting corrosion of mild steel in hydrochloric acid solutions. These studies offer insights into the development of more effective corrosion inhibitors for industrial applications, with certain triazole derivatives reaching high inhibition efficiencies (Hassan, Abdelghani, & Amin, 2007) Inhibition of mild steel corrosion in hydrochloric acid solution by triazole derivatives: Part I.
Future Directions
Mechanism of Action
Mode of Action
It is known that isoxazole derivatives can act as a dipolarophile in (3 + 2) cycloaddition reactions . This suggests that 5-Aminomethyl-3-isopropylisoxazole may interact with its targets through similar mechanisms.
Biochemical Pathways
Isoxazole derivatives are known to be involved in a wide range of biological activities , suggesting that they may affect multiple biochemical pathways.
Result of Action
Given the wide range of biological activities associated with isoxazole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
5-Aminomethyl-3-isopropylisoxazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), where this compound acts as an inhibitor . This interaction affects the glycolytic pathway, leading to changes in cellular metabolism. Additionally, this compound has been shown to interact with other proteins involved in cell signaling and gene expression, further highlighting its importance in biochemical processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to induce autophagy and apoptotic cell death in pancreatic ductal adenocarcinoma cells by inhibiting GAPDH . This inhibition disrupts the glycolytic pathway, leading to energy depletion and triggering cell death mechanisms. Furthermore, this compound affects the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cell proliferation and survival.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active site of GAPDH, inhibiting its enzymatic activity and disrupting the glycolytic pathway . The inhibition of GAPDH leads to a decrease in ATP production, causing energy stress in cells. Additionally, this compound has been shown to modulate the activity of other enzymes and proteins involved in cell signaling and gene expression. These interactions result in changes in gene expression patterns, further contributing to its cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been observed to cause sustained inhibition of GAPDH activity, leading to prolonged energy stress and cell death in in vitro studies . In vivo studies have also demonstrated similar effects, with this compound causing long-term alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to inhibit GAPDH activity without causing significant toxicity . At higher doses, this compound can induce toxic effects, including severe energy depletion and cell death . Threshold effects have been observed, where a certain dosage is required to achieve significant inhibition of GAPDH activity and subsequent cellular effects. These findings highlight the importance of dosage optimization in potential therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with GAPDH and the glycolytic pathway . By inhibiting GAPDH, this compound disrupts the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, leading to a decrease in ATP production and energy stress in cells. Additionally, this compound may interact with other enzymes and cofactors involved in cellular metabolism, further influencing metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, this compound can accumulate in various cellular compartments, including the cytoplasm and mitochondria . The distribution of this compound within cells is influenced by its interactions with transporters and binding proteins, which affect its localization and accumulation.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound has been observed to localize in the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism and energy production . The targeting of this compound to specific subcellular compartments is mediated by post-translational modifications and targeting signals that direct it to these locations . The subcellular localization of this compound is essential for its ability to modulate cellular processes and exert its biochemical effects.
Properties
IUPAC Name |
(3-propan-2-yl-1,2-oxazol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-5(2)7-3-6(4-8)10-9-7/h3,5H,4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXNIPKWBZUUAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424355 | |
| Record name | 5-Aminomethyl-3-isopropylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
543713-30-0 | |
| Record name | 5-Aminomethyl-3-isopropylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-(propan-2-yl)-1,2-oxazol-5-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Furan-2-carbonyl)-amino]-2-methyl-benzoic acid](/img/structure/B1308891.png)
![4-[5-(2-thienyl)-2H-tetrazol-2-yl]piperidine hydrochloride](/img/structure/B1308892.png)



![3-[(3-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1308904.png)


![1,3-Dimethyl-5-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1308911.png)
![5-{[(Furan-2-ylmethyl)-amino]-methyl}-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1308915.png)
![3-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}pyridine](/img/structure/B1308921.png)
